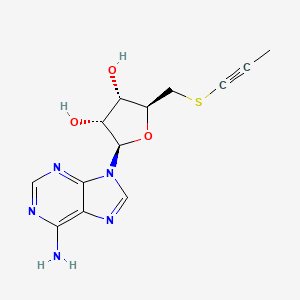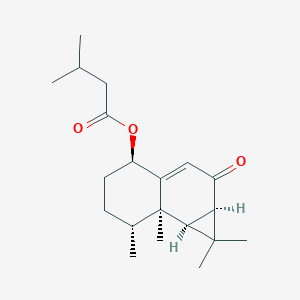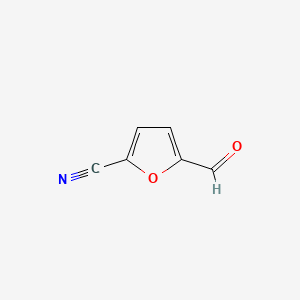
去乙氧丁宁
概述
描述
N-去乙基氧丁宁是氧丁宁的代谢产物,氧丁宁是一种主要用于治疗膀胱过度活动症和尿失禁的药物。该化合物是通过代谢过程形成的,该过程涉及从氧丁宁中去除乙基。 N-去乙基氧丁宁保留药理活性,并有助于氧丁宁的治疗效果和副作用 .
科学研究应用
N-去乙基氧丁宁在科学研究中有多种应用:
化学: 用作分析化学中用于研究代谢途径和酶动力学的参考化合物。
生物学: 用于研究氧丁宁及其代谢产物的药代动力学和药效学。
医学: 对 N-去乙基氧丁宁的研究集中在其在氧丁宁的治疗效果和副作用中的作用,特别是在治疗膀胱过度活动症方面。
工业: 用于开发透皮给药系统和其他药物制剂.
作用机制
N-去乙基氧丁宁通过竞争性抑制膀胱平滑肌中的毒蕈碱受体 (M1、M2 和 M3) 来发挥作用。这种抑制作用减少了膀胱肌的收缩,从而缓解膀胱过度活动症的症状。 该化合物还具有抗胆碱能特性,这也有助于其治疗效果 .
安全和危害
未来方向
准备方法
合成路线和反应条件
N-去乙基氧丁宁可以通过氧丁宁的代谢途径合成。 主要方法涉及细胞色素 P450 酶的酶促作用,特别是 CYP3A4,它催化从氧丁宁中去除乙基 .
工业生产方法
N-去乙基氧丁宁的工业生产通常包括氧丁宁的合成,然后进行代谢转化。该过程包括:
氧丁宁的合成: 氧丁宁是通过一系列化学反应合成的,这些反应涉及二乙胺与 2-环己基-2-羟基-2-苯基乙酸 4-二乙胺丁-2-炔基酯的缩合。
化学反应分析
反应类型
N-去乙基氧丁宁会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化的代谢产物。
还原: 还原反应可以将 N-去乙基氧丁宁转化为其相应的胺衍生物。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用烷基卤化物和酰氯等试剂.
形成的主要产物
氧化产物: N-去乙基氧丁宁的羟基化衍生物。
还原产物: 胺衍生物。
取代产物: 根据所用试剂的不同,各种取代衍生物.
相似化合物的比较
类似化合物
氧丁宁: N-去乙基氧丁宁的母体化合物。氧丁宁具有类似的药理特性,但与更高血浆浓度和更明显的副作用相关联。
托特罗定: 另一种用于治疗膀胱过度活动症的抗毒蕈碱药物。托特罗定具有不同的代谢途径和不同的副作用特征。
独特性
N-去乙基氧丁宁的独特性在于它是氧丁宁的代谢产物,并且对母体化合物的治疗效果和副作用有重大贡献。 其药代动力学特性,包括较低的血浆浓度和减少的副作用,使其成为研究氧丁宁整体疗效和安全性的重要化合物 .
属性
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIBJKHIKIIGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001668 | |
| Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80976-67-6 | |
| Record name | Desethyloxybutynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYLOXYBUTYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8809SNK4F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Naphtho[2,3-b]furan-4,9-dione](/img/structure/B1206112.png)













